molecular formula C21H27ClN2O2 B12175304 1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

Cat. No.: B12175304
M. Wt: 374.9 g/mol
InChI Key: UMUQEBKAAMLAQO-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol

InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)16-26-17-21(25)15-24-12-10-23(11-13-24)14-18-4-2-1-3-5-18/h1-9,21,25H,10-17H2

InChI Key

UMUQEBKAAMLAQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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